![molecular formula C19H21N3 B11840240 4-(5H-Dibenzo[a,d][7]annulen-5-yl)piperazin-1-amine](/img/structure/B11840240.png)
4-(5H-Dibenzo[a,d][7]annulen-5-yl)piperazin-1-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5H-Dibenzoa,dannulen-5-yl)piperazin-1-amine typically involves multiple steps. One common method includes the following steps:
- Formation of the Dibenzo a,dannulene Moiety : This step involves the cyclization of ortho-aryl alkynyl benzyl alcohols with arenes via a Tf2O-mediated formal [5 + 2] annulation reaction .
- Attachment of the Piperazine Ring : The dibenzoa,dannulene moiety is then reacted with piperazine under specific conditions to form the final compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(5H-Dibenzoa,dannulen-5-yl)piperazin-1-amine undergoes various types of chemical reactions, including:
- Oxidation : The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
- Reduction : Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
- Substitution : The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.
- Oxidation : Potassium permanganate in acidic or basic medium.
- Reduction : Lithium aluminum hydride in anhydrous ether.
- Substitution : Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
- Oxidation : Formation of ketones or carboxylic acids.
- Reduction : Formation of alcohols or amines.
- Substitution : Formation of substituted piperazine derivatives.
Scientific Research Applications
4-(5H-Dibenzoa,dannulen-5-yl)piperazin-1-amine has several scientific research applications:
- Chemistry : Used as a building block in the synthesis of more complex organic molecules.
- Biology : Investigated for its potential as a ligand in receptor binding studies.
- Medicine : Explored for its potential therapeutic effects, including its role as an antidepressant or antipsychotic agent.
- Industry : Utilized in the development of new materials with specific properties, such as polymers or coatings .
Mechanism of Action
The mechanism of action of 4-(5H-Dibenzoa,dannulen-5-yl)piperazin-1-amine involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds:
- 4-(5H-Dibenzo a,dannulen-5-ylidene)piperidine : Similar structure but with a different functional group attached to the piperidine ring .
- 10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-one : A related compound with a similar dibenzoa,dannulene moiety but different substituents .
- 3-(5H-Dibenzo a,dannulen-5-ylidene)-N-methylpropan-1-amine : Another related compound with a different amine group .
Uniqueness: 4-(5H-Dibenzoa,dannulen-5-yl)piperazin-1-amine is unique due to its specific combination of the dibenzoa,dannulene moiety and the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
4-(5H-Dibenzo[a,d] annulen-5-yl)piperazin-1-amine is a synthetic compound that incorporates a dibenzo[a,d]annulene moiety linked to a piperazine ring. This unique structure suggests potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-(5H-Dibenzo[a,d] annulen-5-yl)piperazin-1-amine is C19H23N3. The compound features a complex arrangement that may influence its interaction with biological targets, enhancing its pharmacological properties.
The biological activity of 4-(5H-Dibenzo[a,d] annulen-5-yl)piperazin-1-amine is primarily attributed to its interactions with various molecular targets:
- Receptor Binding : Preliminary studies suggest that the compound may interact with aminergic receptors, which are involved in numerous physiological processes, including mood regulation and neuroprotection.
- Antiproliferative Effects : The compound has been investigated for its ability to inhibit cell proliferation in various cancer cell lines. This activity is believed to be mediated through mechanisms such as necroptosis induction, which is a form of programmed cell death that can overcome chemoresistance in cancer cells .
Biological Activity Overview
Research indicates that compounds containing piperazine scaffolds often exhibit diverse biological activities:
- Anticancer Properties : Studies have shown that derivatives of piperazine can induce necroptosis in leukemic cells, providing a potential therapeutic avenue for resistant cancer types.
- Neurological Implications : The interaction with dopamine and serotonin receptors suggests potential applications in treating neurological disorders such as depression or schizophrenia .
Case Studies and Research Findings
Recent studies have highlighted the biological activity of related piperazine derivatives, providing insights into the potential applications of 4-(5H-Dibenzo[a,d] annulen-5-yl)piperazin-1-amine:
Compound Name | Biological Activity | Reference |
---|---|---|
LQFM018 | Induces necroptosis in K562 cells | |
AK301 | Induces mitotic arrest in colon cancer cells |
Specific Studies
- LQFM018 Study : A related compound demonstrated significant antiproliferative effects on K562 leukemic cells, indicating that modifications to the piperazine structure can enhance biological potency.
- AK301 Study : Another piperazine derivative was shown to increase the sensitivity of colon cancer cells to apoptotic stimuli, highlighting the potential for structural modifications to improve therapeutic efficacy .
Properties
Molecular Formula |
C19H21N3 |
---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)piperazin-1-amine |
InChI |
InChI=1S/C19H21N3/c20-22-13-11-21(12-14-22)19-17-7-3-1-5-15(17)9-10-16-6-2-4-8-18(16)19/h1-10,19H,11-14,20H2 |
InChI Key |
LRLRFTGUGAODIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2C3=CC=CC=C3C=CC4=CC=CC=C24)N |
Origin of Product |
United States |
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